Aquayamycin
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Overview
Description
Aquayamycin is an anthraquinone derivative and inhibitor of the enzyme tyrosine hydroxylase..
Scientific Research Applications
Total Synthesis of Aquayamycin
This compound has been the subject of extensive synthetic studies due to its complex chemical structure. The first total synthesis of this compound was accomplished, focusing on constructing its highly oxidized and stereochemically complex tetracyclic ring system. This synthesis is significant as it offers a novel and efficient pathway to prepare this compound-type angucycline antibiotics, highlighting the scientific interest in this compound for its potential applications in medicine and pharmacology (Matsumoto et al., 2000); (Kusumi et al., 2016).
Antitumor Activities
Another significant area of research is the investigation of this compound's antitumor activities. Syntheses of this compound and analogues of the angucycline antitumor antibiotic derhodinosylurdamycin A have been achieved, and these compounds were evaluated for their antiproliferative activity against cancer cell lines. Interestingly, it was found that this compound and some of its analogues did not show significant antitumor activity, suggesting a nuanced understanding of its potential in cancer treatment (Acharya et al., 2019).
Synthesis of this compound Derivatives
Research on this compound also extends to the synthesis of its derivatives for potential pharmacological applications. For example, the synthesis of novel this compound-derived angucycline antibiotics has been reported, focusing on glycosylation processes and the exploration of their potential as xanthine oxidase inhibitors and cytotoxic agents (Kirschning et al., 2000).
Exploration of Angucycline Antibiotics
This compound belongs to the class of angucycline antibiotics, and its exploration contributes to the broader understanding of this class of compounds. For instance, research on marine-derived actinomycete Streptomyces sp. A6H led to the isolation of vineomycin A1 and B2, along with this compound and other derivatives, contributing to the knowledge of angucycline antibiotics and their potential antimicrobial and anticancer activities (Hu et al., 2016).
Properties
CAS No. |
26055-63-0 |
---|---|
Molecular Formula |
C25H26O10 |
Molecular Weight |
486.5 g/mol |
IUPAC Name |
9-(4,5-dihydroxy-6-methyloxan-2-yl)-3,4a,8,12b-tetrahydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |
InChI |
InChI=1S/C25H26O10/c1-10-19(28)14(26)7-15(35-10)11-3-4-12-17(20(11)29)21(30)13-5-6-24(33)9-23(2,32)8-16(27)25(24,34)18(13)22(12)31/h3-6,10,14-15,19,26,28-29,32-34H,7-9H2,1-2H3 |
InChI Key |
KCOULPRVOZDQEL-UHFFFAOYSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=C[C@]5([C@@]4(C(=O)C[C@](C5)(C)O)O)O)O)O)O |
SMILES |
CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=CC5(C4(C(=O)CC(C5)(C)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=CC5(C4(C(=O)CC(C5)(C)O)O)O)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aquayamycin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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